molecular formula C10H13ClFNO2 B3228846 Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride CAS No. 1269634-08-3

Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Cat. No. B3228846
CAS RN: 1269634-08-3
M. Wt: 233.67 g/mol
InChI Key: JYMOEQWCXPGHHI-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12FNO2·HCl . It is a white crystalline powder. The compound is also known by its CAS number: 925412-81-3 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-fluorobenzaldehyde with methyl acrylate in the presence of a suitable base. The resulting intermediate undergoes a subsequent reduction step to yield Methyl 3-amino-3-(3-fluorophenyl)propanoate . The hydrochloride salt is then formed by treating the free amine with hydrochloric acid .


Molecular Structure Analysis

The molecular structure of Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride consists of a 3-fluorophenyl group attached to a 3-amino-3-propanoate moiety. The hydrochloride counterion balances the positive charge on the amino group. The compound’s three-dimensional arrangement plays a crucial role in its biological activity .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including ester hydrolysis , amine substitution , and acid-base reactions . Its reactivity depends on the functional groups present, particularly the amino and ester moieties. Researchers have explored its reactivity in the context of drug development and organic synthesis .

properties

IUPAC Name

methyl 3-amino-3-(3-fluorophenyl)propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMOEQWCXPGHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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